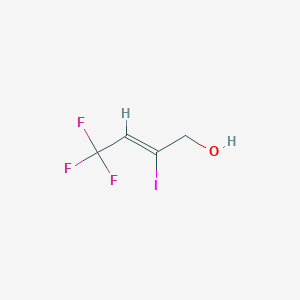

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Description

4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS synonyms: ZINC02530946, AC1NWP8N, MolPort-001-775-237, etc.) is a fluorinated iodinated alkenol with the molecular formula C₄H₄F₃IO. Its structure features a trifluoromethyl group at the C4 position, an iodine atom at C2 of the conjugated double bond, and a hydroxyl group at C1 (). The iodine substituent introduces significant steric and electronic effects, influencing reactivity and stability.

Properties

IUPAC Name |

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZCFFDZPLSYCR-IWQZZHSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(F)(F)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(F)(F)F)/I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,4-trifluoro-2-iodobut-2-en-1-ol with three categories of analogs: halogen-substituted, heterocyclic-substituted, and hydroxyl-modified derivatives.

Halogen-Substituted Analogs

Replacing iodine with lighter halogens (Cl, Br) alters physical and chemical properties:

| Property | This compound | 4,4,4-Trifluoro-2-bromobut-2-en-1-ol | 4,4,4-Trifluoro-2-chlorobut-2-en-1-ol |

|---|---|---|---|

| Molecular Weight | 268.97 g/mol | 207.98 g/mol | 163.53 g/mol |

| Leaving Group Ability | High (I⁻) | Moderate (Br⁻) | Low (Cl⁻) |

| Stability | Light-sensitive | More stable than iodo analog | Most stable |

- Synthesis: The iodine-substituted compound may require specialized reagents (e.g., iodide sources) compared to bromo/chloro analogs. highlights a patented method for synthesizing non-iodinated 4,4,4-trifluorobut-2-en-1-ol via alkyl trifluorobut-enoate reduction, suggesting that iodination likely involves additional steps, such as halogen exchange or electrophilic substitution .

Heterocyclic-Substituted Analogs

Compounds like 4,4,4-trifluoro-2-(thiophen-3-yl)but-2-enoic acid (from ) replace iodine with a thiophene group. Key differences include:

- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), whereas thiophene derivatives participate in electrophilic aromatic substitution.

- Applications : Thiophene-containing analogs are more common in materials science (e.g., conductive polymers), while iodo derivatives are preferred in medicinal chemistry for radiopharmaceuticals .

Hydroxyl-Modified Derivatives

Replacing the hydroxyl group with other functionalities (e.g., amines, ethers) impacts solubility and hydrogen-bonding capacity. For example:

- 4,4,4-Trifluoro-2-iodobut-2-en-1-yl methyl ether : Reduced polarity, enhancing lipid solubility.

Structural and Crystallographic Insights

Comparative studies of halogenated compounds often reveal:

- Bond Lengths : C-I bonds (~2.10 Å) are longer than C-Br (~1.90 Å) or C-Cl (~1.76 Å), affecting molecular conformation.

- Packing Efficiency : Heavier iodine atoms may lead to denser crystal packing compared to lighter halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.